2-Amino-4-(4-bromophenyl)-5-methylthiazole
Description
Overview of Thiazole-Containing Heterocycles in Medicinal Chemistry and Materials Science
Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and materials science. numberanalytics.combritannica.com Its unique structure is present in numerous biologically active compounds and approved drugs, highlighting its importance as a pharmacologically significant scaffold. bohrium.comnih.gov Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. nih.govmdpi.com This diverse therapeutic potential has made the thiazole nucleus a subject of intense investigation for the development of new drugs with improved potency and reduced toxicity. bohrium.com
Beyond pharmaceuticals, thiazole derivatives have found applications in materials science. They are utilized in the development of conductive polymers for electronic devices, as luminescent compounds in Organic Light-Emitting Diodes (OLEDs), and as corrosion inhibitors for metals. numberanalytics.com In the realm of organic solar cells, thiazole and its fused heterocycles are used to construct photovoltaic materials due to their electron-deficient nature, rigidity, and high planarity, which contribute to excellent photovoltaic performance. nih.gov
Rationale for Investigating Substituted Aminothiazole Derivatives
Among the various thiazole derivatives, the 2-aminothiazole (B372263) scaffold has emerged as a particularly promising and "privileged" structure in drug discovery research. nih.govexcli.de This is due to its presence in a wide array of pharmacologically active molecules and its capacity for versatile chemical modification. researchgate.net The amino group at the 2-position provides a key site for functionalization, allowing chemists to synthesize large libraries of derivatives and fine-tune their biological activities. mdpi.com
The investigation into substituted aminothiazole derivatives is driven by the quest for new therapeutic agents to combat challenges like drug resistance. bohrium.com Researchers have demonstrated that modifications to the 2-aminothiazole core can lead to compounds with a broad range of activities, including antiviral, antimicrobial, anticancer, antioxidant, anticonvulsant, and anti-inflammatory effects. nih.govmdpi.com The structural versatility of this scaffold allows for the rational design of molecules that can interact with specific biological targets, such as enzymes and receptors, making it a valuable starting point for developing novel drugs. excli.denih.gov
Current Research Landscape on 2-Amino-4-arylthiazole Scaffolds
The 2-amino-4-arylthiazole scaffold, a specific subset of aminothiazole derivatives, is a focal point of current research due to its significant biological potential. The presence of an aryl (aromatic ring) group at the 4-position has been shown to be a critical factor for the activity of these compounds. nih.gov Research has demonstrated that these scaffolds are effective inhibitors of various enzymes, including human 5-lipoxygenase (5-LOX), which is a target for asthma and allergy treatments. rsc.org
The current research landscape includes the synthesis and evaluation of 2-amino-4-arylthiazole derivatives for a variety of therapeutic applications. Studies have identified compounds with potent anticancer activity against numerous human tumor cell lines. nih.gov Furthermore, this scaffold is being investigated for the development of agents against infectious diseases, with some derivatives showing high bioactivity against parasites like Giardia intestinalis. researchgate.net Microwave-assisted synthesis has been employed to efficiently create libraries of these compounds for biological screening. mdpi.comnih.gov The ongoing research aims to optimize the structure-activity relationships (SAR) of the 2-amino-4-arylthiazole nucleus to develop new and more effective therapeutic agents. nih.gov
Scope and Objectives of Academic Research on 2-Amino-4-(4-bromophenyl)-5-methylthiazole
Academic research on this compound and its close analogs focuses on synthesis, characterization, and the exploration of its potential biological and material applications. A primary objective is the development of novel therapeutic agents. For instance, derivatives of the parent compound, 2-amino-4-(4-bromophenyl)thiazole (B182969), have been synthesized and evaluated for their antimicrobial properties, showing notable antifungal activity. researchgate.net
The research scope extends to various fields based on the functional groups of the molecule. The bromophenyl group, combined with the aminothiazole core, makes it a candidate for studies in:
Medicinal Chemistry : The primary goal is to investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent by synthesizing and testing various derivatives. researchgate.netresearchgate.net
Agricultural Science : Research explores the potential for derivatives to be tailored as herbicides.
Biochemical Research : The compound is used as a tool to study enzyme inhibition and receptor binding, which helps in understanding biological pathways and disease mechanisms.
Materials Science : Investigations include incorporating the thiazole unit into polymer matrices to enhance thermal stability and chemical resistance for high-performance applications.
The overarching objective is to leverage the unique chemical structure of this compound to create novel molecules with enhanced efficacy and selectivity for specific biological targets or material properties.
Data Tables
Table 1: Selected Biological Activities of Thiazole Derivatives
| Biological Activity | Description | References |
| Anticancer | Derivatives show antiproliferative activity against various human cancer cell lines, including leukemia. nih.gov | nih.gov |
| Antimicrobial | Thiazole nucleus is found in antimicrobial drugs and exhibits antibacterial and antifungal properties. nih.govresearchgate.net | nih.govresearchgate.net |
| Anti-inflammatory | Some thiazole compounds have shown effects in treating pain and inflammation. numberanalytics.com | numberanalytics.com |
| Antiviral | The 2-aminothiazole scaffold has been identified in compounds with activity against viruses like influenza A. nih.gov | nih.gov |
| Enzyme Inhibition | 2-Amino-4-arylthiazole scaffolds have been identified as potent inhibitors of enzymes like 5-lipoxygenase (5-LOX). rsc.org | rsc.org |
| Anti-parasitic | Derivatives have shown potent activity against parasites such as Giardia intestinalis. researchgate.net | researchgate.net |
Table 2: Chemical Properties of 2-Amino-4-(4-bromophenyl)thiazole*
| Property | Value |
| Molecular Formula | C₉H₇BrN₂S |
| Molecular Weight | 255.13 g/mol |
| Melting Point | 183-187 °C |
| CAS Number | 2103-94-8 |
| Appearance | Data not available |
| Note: Properties are for the related compound 2-Amino-4-(4-bromophenyl)thiazole as specific data for the 5-methyl derivative is limited in the provided search context. sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZADQFOHESKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352039 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65705-44-4 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(4-bromophenyl)-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Amino 4 4 Bromophenyl 5 Methylthiazole
Traditional Synthetic Pathways to 2-Aminothiazoles
The most venerable and widely utilized methods for synthesizing 2-aminothiazoles involve the condensation of two key components: an α-haloketone and a thioamide-containing reactant, most commonly thiourea (B124793). derpharmachemica.com These pathways are valued for their reliability and the accessibility of the starting materials.
The Hantzsch thiazole (B1198619) synthesis, first reported in the late 19th century, remains a principal method for creating the thiazole ring. derpharmachemica.comchemhelpasap.com The reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of synthesizing 2-Amino-4-(4-bromophenyl)-5-methylthiazole, the specific reactants would be 2-bromo-1-(4-bromophenyl)propan-1-one and thiourea .
The general mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.com
Modifications to the classic Hantzsch synthesis often involve varying the solvent and reaction conditions to optimize yields. Solvents such as ethanol (B145695) or methanol (B129727) are commonly employed, and the reaction mixture is typically heated to reflux for several hours. chemhelpasap.commdpi.comjusst.org The versatility of this synthesis allows for the creation of a wide array of substituted thiazoles by simply changing the substitution patterns on the α-haloketone. derpharmachemica.com
Condensation reactions utilizing thiourea are central to the formation of 2-aminothiazoles and are intrinsically part of the Hantzsch synthesis. nih.gov The reaction of a p-substituted phenacyl bromide, such as p-bromophenacyl bromide, with thiourea in an alcohol solvent is a direct route to forming the 4-aryl-2-aminothiazole core structure. researchgate.netnih.gov
For the synthesis of the title compound, the key starting material is an α-haloketone that contains both the 4-bromophenyl group at the α-position and an adjacent methyl group. The reaction proceeds by heating the α-haloketone with thiourea. The resulting 2-aminothiazole (B372263) product is often poorly soluble in the reaction medium and can be isolated through precipitation and filtration. chemhelpasap.com The use of iodine as a catalyst in this condensation has also been reported to facilitate the reaction. nih.gov
| Reactant Type | Specific Compound | Role in Synthesis |
|---|---|---|
| α-Haloketone | 2-Bromo-1-(4-bromophenyl)propan-1-one | Provides the C4, C5, and the attached aryl and methyl groups of the thiazole ring. |
| Thioamide | Thiourea | Provides the sulfur atom, the C2 carbon, and the 2-amino group. |
Advanced and Green Chemistry Approaches in Synthesis
In response to the growing need for sustainable chemical processes, traditional synthetic methods are being adapted to reduce energy consumption, eliminate hazardous solvents, and improve reaction efficiency. These "green" approaches are increasingly being applied to the synthesis of heterocyclic compounds like 2-aminothiazoles.
Recent advancements have demonstrated that the Hantzsch condensation can be performed under catalyst-free and even solvent-free conditions. organic-chemistry.org This approach offers significant environmental benefits by minimizing chemical waste. In one reported method, the reaction between a 2-bromoacetophenone (B140003) and thiourea proceeds to completion within seconds without the need for a catalyst or solvent, yielding the product in good yields after a simple workup. organic-chemistry.org Another efficient protocol utilizes tetrahydrofuran (B95107) (THF) as a solvent at room temperature, also avoiding the need for a catalyst and yielding products in high purity. researchgate.net These methodologies are directly applicable to the synthesis of this compound, offering a more sustainable alternative to traditional refluxing in alcohol.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net For the synthesis of 2-aminothiazoles, MAOS dramatically reduces reaction times from hours to mere minutes. jusst.orgasianpubs.org The process involves subjecting the reactants, such as a substituted ketone, thiourea, and iodine, to microwave irradiation in a designated vessel. jusst.org This rapid and uniform heating often leads to higher yields and purer products compared to conventional heating methods. jusst.org For example, a conventional synthesis requiring 8-10 hours of reflux can be completed in 5-15 minutes using microwave irradiation, with a notable increase in product yield. jusst.org This efficiency makes MAOS a highly attractive green chemistry approach for the production of this compound.
| Parameter | Conventional Method | Microwave-Assisted Method (MAOS) |
|---|---|---|
| Heating | Reflux | Microwave Irradiation (e.g., 170 W) |
| Reaction Time | 8 - 10 hours | 5 - 15 minutes |
| Yield | Moderate | Good to High |
| Purity | Good | High |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. While specific literature on the sonochemical synthesis of this compound is not prominent, the methodology has been successfully applied to the synthesis of other complex heterocyclic systems, such as tetra-substituted imidazoles. orientjchem.org In these syntheses, irradiating the reactants with ultrasound waves (e.g., 50 kHz) for short periods (e.g., 25 minutes) can efficiently drive the reaction to completion. orientjchem.org This technique's potential to reduce reaction times and energy input makes it a promising area for the development of an efficient and environmentally friendly synthesis of the title compound.
Mechanochemical Synthesis Techniques
Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solvent-based methods for the preparation of 2-aminothiazoles. This solid-state approach, often utilizing ball milling, offers advantages such as reduced solvent waste, lower energy consumption, and often, shorter reaction times.
In a typical mechanochemical procedure for derivatives similar to this compound, a ketone precursor is subjected to α-halogenation followed by condensation with thiourea in a one-pot sequence. The reaction is initiated by milling the ketone with a halogenating agent, such as trichloroisocyanuric acid (TCCA), in the presence of an acid catalyst. This step generates the α-haloketone intermediate in situ. Subsequently, a base and thiourea are added to the milling vessel. The ensuing base-mediated condensation leads to the formation of the 2-aminothiazole ring. This sequential addition of acidic and basic reagents within the same reaction vessel without the need for isolating the intermediate is a key advantage of this solvent-free method. The entire process is conducted at room temperature with high efficiency, demonstrating the utility of mechanochemistry in simplifying and greening the synthesis of heterocyclic compounds.
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors. The classical Hantzsch thiazole synthesis, which is the most common route, involves the condensation of an α-haloketone with a thiourea derivative.
Synthesis of Substituted α-Haloketones (e.g., 2-Bromo-1-(4-bromophenyl)propan-1-one)
The primary α-haloketone required for the synthesis of the title compound is 2-bromo-1-(4-bromophenyl)propan-1-one. The synthesis of this crucial intermediate typically begins with the corresponding ketone, 1-(4-bromophenyl)propan-1-one. This starting material can be prepared through methods such as the Friedel-Crafts acylation of bromobenzene (B47551) with propanoyl chloride or propanoic anhydride.
Once 1-(4-bromophenyl)propan-1-one is obtained, it undergoes α-bromination. This can be achieved using various brominating agents. A common laboratory method involves the use of elemental bromine in a suitable solvent like methanol or acetic acid, often with catalytic acid. An alternative and often milder approach is the use of N-bromosuccinimide (NBS), which can provide better control and selectivity, particularly when radical initiators or light are used to promote benzylic/allylic-type halogenation, though for α-keto bromination, ionic pathways are more common. The reaction involves the enol or enolate of the ketone reacting with the electrophilic bromine source.
It is also common for the α-halogenation to be performed in situ, immediately preceding the condensation with thiourea in a one-pot synthesis, thereby avoiding the isolation of the often lachrymatory and reactive α-haloketone.
Preparation of Functionalized Thioureas
For the specific synthesis of this compound, unsubstituted thiourea is the required precursor. Thiourea is a commercially available and inexpensive reagent. In the broader context of 2-aminothiazole synthesis, a wide array of functionalized thioureas are employed to introduce various substituents at the 2-amino position of the thiazole ring. These functionalized thioureas can be synthesized through the reaction of the corresponding primary or secondary amines with an isothiocyanate, or by other established methods for thiourea synthesis. However, for the title compound, the focus remains on the use of simple, unfunctionalized thiourea.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound, while also improving the economic and environmental viability of the synthesis. Key parameters that are often varied include the choice of solvent, catalyst, temperature, and the use of non-conventional energy sources.
Solvent Effects: The Hantzsch synthesis has been successfully carried out in a variety of solvents, including ethanol, methanol, and acetic acid. More recently, green chemistry principles have driven the exploration of more environmentally benign media. Polyethylene glycol (PEG) has been shown to be an effective and recyclable solvent. Aqueous conditions, sometimes in the presence of catalysts or surfactants, have also been successfully employed. Solvent-free conditions, as seen in mechanochemical synthesis or reactions conducted by grinding reagents together, represent a particularly green alternative. researchgate.net
Catalysis: A range of catalysts can be employed to enhance the rate and efficiency of the thiazole ring formation. These can be broadly categorized as acidic, basic, or heterogeneous catalysts. Acid catalysts can facilitate the dehydration step of the Hantzsch synthesis. Heterogeneous catalysts, such as silica-supported tungstosilicic acid or basic alumina, are particularly advantageous as they can be easily recovered and reused, simplifying product purification and reducing waste. mdpi.combepls.com
Energy Sources: While conventional heating is traditional, alternative energy sources have been demonstrated to significantly enhance reaction rates and yields. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. nih.gov Similarly, the use of ultrasonic irradiation can also accelerate the reaction, often at lower temperatures than conventional heating, which can be beneficial for thermally sensitive substrates. mdpi.com
The following tables provide illustrative data on how reaction conditions can be optimized for the synthesis of 2-aminothiazole derivatives.
Table 1: Optimization of Reaction Conditions for a Model Hantzsch Thiazole Synthesis
This table is interactive. You can sort the data by clicking on the column headers.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | 78 | 12 | 65 |
| 2 | Methanol | None | 65 | 12 | 62 |
| 3 | Acetic Acid | None | 100 | 6 | 75 |
| 4 | PEG-400 | None | 80 | 4 | 88 |
| 5 | Water | Sulfamic Acid | 100 | 3 | 85 |
| 6 | Ethanol | SiW/SiO₂ | 78 | 2.5 | 90 |
| 7 | None (Grinding) | None | Room Temp | 0.5 | 82 |
Table 2: Comparison of Conventional Heating vs. Microwave and Ultrasound Irradiation
This table is interactive. You can sort the data by clicking on the column headers.
| Entry | Method | Solvent | Time | Yield (%) |
| 1 | Conventional Heating | Ethanol | 8 h | 70 |
| 2 | Microwave Irradiation | Ethanol | 10 min | 92 |
| 3 | Ultrasound Irradiation | Ethanol/Water | 2 h | 89 |
Stereoselective Synthesis Approaches (if applicable)
The concept of stereoselective synthesis is not applicable to this compound. The molecule does not possess any chiral centers. The thiazole ring itself is planar and aromatic. The substitution pattern, with a 4-bromophenyl group at position 4 and a methyl group at position 5, does not create a stereocenter. Therefore, the synthesis of this compound does not produce stereoisomers, and there is no requirement for enantioselective or diastereoselective control. Stereoselectivity would become a consideration only if a chiral substituent were introduced, for example, on the 2-amino group, or if the substituents at positions 4 and 5 were part of a larger, chiral molecular framework.
Mechanistic Investigations of Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring in 2-aminothiazole (B372263) derivatives is generally activated towards electrophilic substitution due to the electron-donating nature of the amino group. This directing effect typically favors substitution at the C5 position. However, in 2-Amino-4-(4-bromophenyl)-5-methylthiazole, this position is occupied by a methyl group, thereby sterically hindering direct electrophilic attack on the ring. Reactions such as halogenation or nitration would likely require harsh conditions and could potentially lead to a mixture of products or degradation. For instance, halogenation of 2-aminothiazoles that are unsubstituted at C5 readily produces 2-amino-5-halothiazoles. jocpr.com Electrophilic diazo coupling reactions on 2-amino-4-phenylthiazole (B127512) also occur specifically at the C5 position to yield 5-arylazo derivatives. mdpi.com Given that this site is blocked in the target molecule, such reactions are not anticipated to proceed readily on the thiazole core.
Nucleophilic substitution on the thiazole ring is less common due to the ring's inherent electron-rich character. The C2 position is generally the most susceptible to nucleophilic attack in unsubstituted or deactivated thiazoles. ias.ac.inias.ac.in However, the presence of the electron-donating amino group at C2 further disfavors nucleophilic attack on the ring carbons. Nucleophilic substitution typically occurs when a good leaving group, such as a halogen, is present on the thiazole ring, which can be displaced by strong nucleophiles. jocpr.com As the subject compound lacks such a leaving group on its thiazole core, direct nucleophilic substitution is not a primary reaction pathway.
Reactions Involving the Aromatic Bromine Moiety
The bromine atom on the para-position of the phenyl ring is a key handle for introducing structural complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating several powerful cross-coupling catalytic cycles. tezu.ernet.inresearchgate.net These reactions offer a reliable and modular approach to synthesizing complex biaryl structures, conjugated enynes, and stilbene (B7821643) analogues.
Suzuki-Miyaura Coupling: This reaction couples the bromophenyl group with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds. tezu.ernet.inrsc.org For example, the Suzuki reaction has been successfully used on a 2-amino-5-bromothiazole derivative to couple it with 4-fluorophenylboronic acid, demonstrating the utility of this reaction on related scaffolds. nih.govmdpi.com
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. tezu.ernet.inorganic-chemistry.org It is a fundamental tool for the synthesis of arylalkynes.
Heck Reaction: The Heck reaction couples the bromophenyl moiety with an alkene to form a substituted alkene, again using a palladium catalyst and a base. tezu.ernet.inresearchgate.net
| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl or Heterobiaryl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Aryl-Alkyne |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted Styrene |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, bromide) on an aromatic ring by a nucleophile. This reaction pathway generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The 2-amino-5-methylthiazol-4-yl substituent's electronic effect is complex; while heterocyclic rings can be electron-withdrawing, the 2-amino group is strongly donating. Therefore, the phenyl ring is not sufficiently activated for SNAr to occur under standard conditions. This pathway is significantly less favorable than the palladium-catalyzed cross-coupling reactions, which proceed under milder conditions and offer broader substrate scope.
Investigation of Chemo-selectivity and Regio-selectivity in Reactions
The presence of multiple reactive sites in this compound makes chemo-selectivity a critical consideration in its derivatization. By carefully selecting reagents and reaction conditions, it is possible to selectively target a specific functional group.
Amino Group vs. C-Br Bond: The amino group is a soft nucleophile, while the C-Br bond is reactive towards low-valent transition metals. Standard acylating agents or aldehydes will react exclusively at the amino group without affecting the C-Br bond. Conversely, palladium-catalyzed cross-coupling conditions are designed to activate the C-Br bond, typically leaving the amino group untouched, although it can act as a ligand to the metal center.
Thiazole Ring vs. Other Sites: The thiazole ring itself is the least reactive site. Under conditions for either amino group modification or C-Br bond coupling, the thiazole core generally remains intact.
Regio-selectivity primarily concerns potential reactions on the aromatic rings. As discussed, electrophilic attack on the substituted thiazole ring is unlikely. For the phenyl ring, the bromine atom is an ortho-, para-directing deactivator, while the directing influence of the thiazole substituent would also play a role in any potential further electrophilic aromatic substitution, though such reactions are less common than cross-coupling at the bromine site. In reactions involving the amino group, such as with isocyanates, regioselectivity can be an issue, with potential for reaction at either the exocyclic or endocyclic nitrogen atom. nih.gov
| Reagent/Condition | Primary Reactive Site | Secondary/Unreactive Sites | Resulting Transformation |
|---|---|---|---|
| Acetyl Chloride / Pyridine (B92270) | 2-Amino Group | C-Br Bond, Thiazole Ring | N-Acetylation |
| Aromatic Aldehyde / Acid Catalyst | 2-Amino Group | C-Br Bond, Thiazole Ring | Schiff Base Formation |
| Boronic Acid / Pd Catalyst / Base | C-Br Bond | 2-Amino Group, Thiazole Ring | Suzuki Coupling |
| Strong Electrophile (e.g., HNO₃/H₂SO₄) | Potentially Phenyl Ring (ortho to thiazole) | Thiazole Ring (sterically hindered) | Nitration (requires harsh conditions) |
Exploration of Biological Activities and Underlying Molecular Mechanisms of Action
Antimicrobial Activity Investigations
The 2-aminothiazole (B372263) nucleus is a key pharmacophore in many antimicrobial agents. nih.gov Derivatives of 2-Amino-4-(4-bromophenyl)thiazole (B182969) have demonstrated notable efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Efficacy Studies against Pathogenic Strains
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been evaluated for their in vitro antibacterial activity. Studies have shown that these compounds exhibit promising potential against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. nih.gov Another study highlighted that specific derivatives demonstrated moderate antibacterial activity against S. aureus and B. subtilis. researchgate.net The activity is often compared to standard antibiotics like norfloxacin. nih.gov Research also indicates that some derivatives bearing a β-amino acid moiety show selective and potent bactericidal activity against Gram-positive pathogens, including vancomycin-resistant S. aureus. mdpi.com
Table 1: Antibacterial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC in µM) |
|---|---|---|
| Derivative p2 | Staphylococcus aureus | 16.1 |
| Derivative p2 | Escherichia coli | 16.1 |
| Derivative p4 | Bacillus subtilis | 28.8 |
Data sourced from scientific studies on derivatives of the parent compound. nih.gov
Antifungal Efficacy Studies against Fungal Pathogens
The antifungal potential of this class of compounds is well-documented. The parent compound, 2-amino-4-(p-bromophenyl)thiazole, and its metal complexes have been screened for fungicidal activity against various plant pathogens, including Phoma exigua, Macrophomina phaseoli, and Collectotrichum capsici, with results indicating that activity increases with concentration. asianpubs.org The fungicidal properties are attributed to the –N=C–S group within the thiazole (B1198619) nucleus. asianpubs.org
Furthermore, derivatives have shown distinguished activity against human fungal pathogens like Candida albicans and Candida glabrata. researchgate.net In some cases, the antifungal activity of synthesized derivatives was found to be comparable to the standard drug fluconazole. nih.gov Studies on other substituted 2-aminothiazoles have also reported good antifungal activity, sometimes superior to reference drugs like ketoconazole, against fungi such as Aspergillus fumigatus and Trichophyton viride. tandfonline.comnih.gov
Table 2: Antifungal Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives
| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC in µM) |
|---|---|---|
| Derivative p3 | Aspergillus niger | 16.2 |
| Derivative p6 | Candida albicans | 15.3 |
Data sourced from scientific studies on derivatives of the parent compound. nih.gov
Mechanistic Insights into Microbial Growth Inhibition (e.g., cell wall disruption, metabolic pathway interference)
Molecular docking studies on functionally substituted 2-aminothiazoles suggest specific molecular targets are responsible for their antimicrobial effects. For their antibacterial action, inhibition of the enzyme MurB is proposed as a likely mechanism. tandfonline.comnih.gov MurB is a crucial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition would disrupt cell wall integrity, leading to bacterial death.
In fungi, the primary mechanism of action is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). tandfonline.comnih.govnih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting CYP51, these thiazole derivatives disrupt membrane synthesis, leading to increased permeability and ultimately, fungal cell death. nih.gov This is a common mechanism for azole antifungal drugs.
Resistance Modulation Studies
The emergence of drug-resistant microbial strains is a major global health challenge. Research into 2-aminothiazole derivatives includes evaluating their efficacy against such resistant pathogens. Notably, certain novel thiazole derivatives have demonstrated potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Aspergillus fumigatus. mdpi.com
While specific resistance modulation studies on 2-Amino-4-(4-bromophenyl)-5-methylthiazole are not available, research on related compounds provides some insights. One potential factor in reduced antifungal activity can be an excessive hydrophobicity of a derivative, which may lead to increased drug efflux mediated by membrane-associated pumps, a common resistance mechanism in fungi. nih.gov
Anticancer Potential Assessment
The 2-aminothiazole scaffold is recognized as a promising structure in the discovery of new anticancer drugs. nih.govmdpi.com
Cytotoxic Activity against Various Cancer Cell Lines
Derivatives of 2-Amino-4-(4-bromophenyl)thiazole have been assessed for their in vitro anticancer activity against various human cancer cell lines. In one study, a series of derivatives were tested against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.gov The results demonstrated that these compounds possess good anticancer potential, with one derivative in particular showing cytotoxic activity comparable to the standard chemotherapeutic drug, 5-fluorouracil. nih.gov
Structure-activity relationship studies on a broad range of 2-aminothiazole derivatives have indicated that substitutions on the thiazole ring and the 2-amino group significantly influence cytotoxic potency. nih.gov For instance, the exchange of a methyl group with a bromo group at the C5-position of the thiazole ring has been shown to result in compounds with IC50 values in the low micromolar range against certain cancer cell lines. nih.gov Other studies have successfully synthesized thiazole-conjugated amino acid derivatives that exhibit moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov
Table 3: In Vitro Anticancer Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives against MCF-7 Cell Line
| Compound Derivative | IC50 (µM) |
|---|---|
| Derivative p2 | 10.5 |
| 5-Fluorouracil (Standard) | 5.2 |
Data sourced from scientific studies on derivatives of the parent compound. nih.gov
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The 2-aminothiazole scaffold is a well-established constituent in molecules designed to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells. Various derivatives have demonstrated the ability to interfere with cell cycle progression at different phases.
For instance, the 2-aminothiazole derivative TH-39 was found to induce G0/G1 cell cycle arrest and apoptosis in K562 chronic myeloid leukemia cells. nih.gov The mechanism of apoptosis was linked to the activation of caspase-3 and a shift in the balance of Bcl-2 family proteins, with a notable down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax. nih.gov Other related compounds have been shown to arrest the cell cycle at the G2/M phase. nih.gov
In studies on breast cancer, a novel thiazole derivative, compound 4c, triggered cell cycle arrest at the G1/S transition point in MCF-7 cells. This was accompanied by a significant increase in the accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Further analysis confirmed this, showing a dramatic increase in both early and late apoptotic cell populations in treated MCF-7 cells compared to untreated controls. mdpi.com The induction of apoptosis by thiazole derivatives is often caspase-dependent, as demonstrated by 4-cyanophenyl substituted thiazol-2-ylhydrazones which were shown to induce cell death through this pathway. rsc.org
While these findings point to a strong potential for this compound to exhibit similar effects, direct studies are required to confirm its specific mechanisms of inducing apoptosis and cell cycle arrest.
Inhibition of Cell Proliferation and Migration Pathways
The antiproliferative activity is a hallmark of the 4-(4-bromophenyl)-thiazol-2-amine scaffold. A study focused on this core structure synthesized a series of derivatives and evaluated their anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.govnih.gov The results identified several compounds with potent activity against this cancer cell line, comparable to the standard drug 5-fluorouracil. nih.govnih.gov
Furthermore, a sublibrary of 2-aminothiazole compounds featuring lipophilic substituents such as bromo and phenyl groups at the 4- and 5-positions of the thiazole ring were tested for antitumor activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with some compounds showing moderate to good activity. nih.gov Although these studies provide strong evidence for the antiproliferative potential of compounds with this structure, specific investigations into the inhibition of cell migration and invasion pathways by this compound have not been extensively reported.
The table below summarizes the antiproliferative activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Derivative | TH-39 | K562 (Leukemia) | 0.78 µM | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Compound 4c | MCF-7 (Breast) | 2.57 µM | mdpi.com |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Compound 4c | HepG2 (Liver) | 7.26 µM | mdpi.com |
| 4-Cyanophenyl-2-hydrazinylthiazole | Compound 3f | MCF-7 (Breast) | 1.0 µM | rsc.org |
| 4-Cyanophenyl-2-hydrazinylthiazole | Compound 3n | HCT-116 (Colorectal) | 1.1 µM | rsc.org |
Modulation of Key Oncogenic Signaling Cascades (e.g., MAPK, PI3K/Akt)
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell survival and proliferation, and their dysregulation is a common feature in many cancers. While the 2-aminothiazole scaffold is central to many kinase inhibitors, direct evidence linking this compound to the modulation of the MAPK or PI3K/Akt pathways is not yet available in the reviewed scientific literature. A study on a related benzothiazole (B30560) compound, 2-(4-aminophenyl) benzothiazole, showed it could decrease the transcript levels of ERK1/2, a key component of the MAPK pathway. nih.gov However, given the structural differences between benzothiazoles and thiazoles, one cannot directly extrapolate this finding. Further research is necessary to determine if this compound interacts with these specific oncogenic signaling cascades.
Angiogenesis Inhibition Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Some thiazole derivatives have shown promise in this area. For example, a 2-hydrazinyl-thiazole derivative (compound 4c) was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, with an IC50 value of 0.15 µM. mdpi.com Additionally, studies on the related 2-aminobenzothiazole (B30445) scaffold have demonstrated anti-angiogenic properties, including a marked reduction in CD31-stained blood vessels in tumor models and decreased transcript levels of VEGF and its receptor, Flt1. nih.govnih.gov While these results are promising, direct experimental data confirming the angiogenesis inhibition potential of this compound is currently lacking.
Enzyme Inhibition Profiling
Kinase Inhibition Studies (e.g., Tyrosine Kinases, Serine/Threonine Kinases)
The 2-aminothiazole structure is a privileged scaffold in kinase inhibitor design, forming the core of numerous clinically significant drugs. nih.gov This framework has been successfully utilized to target a wide range of both tyrosine and serine/threonine kinases.
Notably, the 2-aminothiazole template was instrumental in the discovery of Dasatinib, a potent pan-Src family tyrosine kinase inhibitor also active against Abl kinase. nih.gov The scaffold's versatility is further highlighted by the development of derivatives that act as prospective inhibitors of Aurora kinases, which are critical serine/threonine kinases involved in mitosis. nih.gov Other research has adapted the 4-aryl-thiazole-2-amine structure to create potent inhibitors of Rho-associated kinase (ROCK), another serine/threonine kinase. semanticscholar.org As mentioned previously, specific thiazole derivatives have also demonstrated inhibitory activity against the receptor tyrosine kinase VEGFR-2. mdpi.com
This extensive body of research strongly suggests that this compound is likely to exhibit inhibitory activity against one or more protein kinases. However, a detailed kinase inhibition profile, screening the compound against a broad panel of kinases, would be required to identify its specific targets and potency.
| Thiazole Scaffold | Target Kinase Family | Example Kinase(s) | Reference |
|---|---|---|---|
| 2-Aminothiazole | Tyrosine Kinase | Src family, Abl | nih.gov |
| 2-Aminothiazole | Serine/Threonine Kinase | Aurora Kinase A | nih.gov |
| 4-Aryl-thiazole-2-amine | Serine/Threonine Kinase | ROCK II | semanticscholar.org |
| 2-Hydrazinyl-thiazole | Receptor Tyrosine Kinase | VEGFR-2 | mdpi.com |
Protease Inhibition Investigations (e.g., Caspases, Cysteine Proteases)
Current research has not established this compound or its close analogs as direct inhibitors of proteases like caspases or other cysteine proteases. In fact, the pro-apoptotic activity of many 2-aminothiazole derivatives involves the activation of effector caspases, such as caspase-3, which are themselves cysteine proteases that execute the final stages of programmed cell death. nih.govnih.gov Therefore, these compounds promote the activity of certain proteases rather than inhibiting them.
One study investigated a series of 5-aminothiazole-based ligands for prolyl oligopeptidase, a serine protease, but found them to be only weak inhibitors of its proteolytic function. nih.gov At present, there is no significant evidence to suggest that protease inhibition is a primary mechanism of action for this class of compounds.
Carbonic Anhydrase Inhibition Potential
The thiazole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Notably, 2-aminothiazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.
A study evaluating a series of 2-aminothiazole derivatives identified 2-amino-4-(4-bromophenyl)thiazole as a potent inhibitor of human carbonic anhydrase II (hCA II) with a Ki of 0.124 µM. nih.gov The same study also noted that the related compound, 2-amino-4-(4-chlorophenyl)thiazole, was a highly effective inhibitor of human carbonic anhydrase I (hCA I), exhibiting a Ki of 0.008 µM. nih.gov These findings underscore the significant inhibitory potential of the 2-amino-4-arylthiazole structure against these enzymes. The presence of the 4-bromophenyl group appears to be a key contributor to this activity, suggesting that this compound could also demonstrate noteworthy CA inhibition, although the effect of the 5-methyl substituent would require specific investigation.
Other Biologically Relevant Enzyme Targets
Beyond carbonic anhydrase, the 2-aminothiazole scaffold has been implicated in the inhibition of several other key enzymes.
Cholinesterases: The same study that identified CA inhibitors also found that 2-amino-4-(4-bromophenyl)thiazole was the most effective inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) among the tested compounds, with Ki values of 0.129 µM and 0.083 µM, respectively. nih.gov This dual inhibition suggests a potential role in modulating cholinergic pathways.
Lipoxygenases (LOX): Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes and a target for inflammatory conditions. rsc.org While not the most potent compound tested, the 2-amino-4-aryl thiazole scaffold itself was identified as a promising inhibitor of 5-LOX. rsc.org
Dihydrofolate Reductase (DHFR): A complex thiazole derivative incorporating a 4-bromophenyl group, specifically 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea, proved to be a highly active DHFR inhibitor with an IC50 of 0.06 µM. mdpi.com This highlights the potential of the bromophenyl-thiazole combination in targeting this crucial enzyme in cell proliferation.
Anti-inflammatory and Immunomodulatory Effects
The 2-aminothiazole nucleus is a core component of various compounds designed for anti-inflammatory activity. mdpi.comsemanticscholar.orgwjpmr.com Research into related structures indicates that this compound may possess similar properties through the modulation of key inflammatory pathways and mediators.
The inflammatory response involves the production of mediators like prostaglandins (B1171923) and nitric oxide (NO), synthesized by cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. nih.gov The expression of these enzymes, along with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is often upregulated during inflammation. nih.govnih.gov
Studies on various heterocyclic compounds, including thiazole derivatives, have demonstrated the ability to suppress these mediators. For instance, a study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, a related thiazole derivative, showed it could significantly suppress inflammatory cytokines, as evidenced by decreased serum levels of TNF-α and IL-6 in a diabetic rat model. nih.gov Other research has shown that certain agents can inhibit the expression of iNOS and COX-2 proteins in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govnih.gov Given that the 2-aminothiazole scaffold is a component of known anti-inflammatory agents, it is plausible that this compound could inhibit these pro-inflammatory molecules. nih.gov
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. nih.gov It controls the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. nih.govnih.gov Therefore, inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory drugs.
Research on a benzothiazole derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has shown that it can induce NF-κB activity in breast cancer cells, suggesting a complex interaction with this pathway. nih.gov Conversely, many anti-inflammatory compounds function by blocking NF-κB activation. nih.govnih.gov For example, the inhibition of iNOS and COX-2 expression by certain compounds has been directly linked to the downregulation of NF-κB activation. nih.gov The modulation of NF-κB-responsive genes like IL-6 has also been observed with aminophenyl benzothiazole treatment. nih.gov This suggests that this compound could potentially interact with the NF-κB pathway, thereby modulating the expression of downstream inflammatory mediators.
Investigation of Other Biological Activities (e.g., Antioxidant, Antiviral, Antidiabetic, Neuroprotective)
The versatile 2-aminothiazole scaffold is associated with a broad range of other biological activities.
Antioxidant Activity: A significant body of research points to the antioxidant potential of 2-aminothiazole derivatives. mdpi.comnih.gov A study on a series of 2-amino-5-methylthiazol derivatives demonstrated moderate to weak superoxide (B77818) radical scavenging activity, with IC50 values ranging from 17.2–48.6 μg/mL. nih.gov Other studies have confirmed the antioxidant and radical scavenging properties of various phenolic thiazoles and aminothiazole compounds using multiple assays, including DPPH and ABTS radical scavenging. researchgate.netktu.eduscielo.brresearchgate.net This recurring finding suggests a strong likelihood that this compound possesses antioxidant capabilities.
Antiviral Activity: The thiazole nucleus is present in compounds explored for antiviral applications. mdpi.com Research on novel aminothiazole derivatives has identified compounds with significant antiviral activity against the influenza A virus, comparable to standard drugs like oseltamivir (B103847) and amantadine. researchgate.netktu.edu Specifically, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed noteworthy activity. ktu.edu This indicates that the 4-aryl-2-aminothiazole scaffold is a promising starting point for the development of new antiviral agents.
Antidiabetic Activity: Thiazole derivatives are recognized for their potential in managing diabetes. nih.govrjptonline.org The thiazolidinedione class of drugs, for example, is well-established in diabetes treatment. Studies on other thiazole-containing compounds have shown promising results. For instance, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid significantly decreased blood glucose and raised insulin (B600854) levels in diabetic rats. nih.gov Another study identified a 2-(pyrazol-1-yl)-4-(4-bromophenyl)thiazole derivative as having potent antihyperglycemic activity. rjptonline.org These findings highlight the potential of the 4-bromophenyl-thiazole structure in developing new antidiabetic agents.
Neuroprotective Activity: The 2-aminothiazole core and related structures have shown promise as neuroprotective agents. nih.gov A study on the thiadiazole derivative 4BrABT [2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole] demonstrated protective action in neuronal cultures exposed to neurotoxic conditions like glutamate-induced excitotoxicity and trophic stress. researchgate.net The compound was non-toxic to neurons, astrocytes, and oligodendrocytes and significantly ameliorated induced neurotoxicity. researchgate.net Furthermore, thiazole sulfonamides and other derivatives have been investigated for their ability to protect against ischemic neuronal damage and models of Parkinson's disease, often linked to their antioxidant properties. nih.govnih.gov
Cellular Uptake and Intracellular Localization Studies
Specific studies detailing the cellular uptake and intracellular localization of this compound are not available in the reviewed scientific literature. The ability of a small molecule to enter cells is governed by its physicochemical properties, such as lipophilicity, size, and charge. The bromophenyl group would increase the lipophilicity of the molecule, which could facilitate passive diffusion across the cell membrane. However, without experimental data from cell-based assays, such as fluorescence microscopy or flow cytometry, the efficiency of its uptake and its ultimate destination within the cell (e.g., cytoplasm, mitochondria, nucleus) remain speculative. mdpi.comnih.gov
Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing in vivo efficacy studies or mechanistic validation in disease models for the chemical compound this compound.
While the broader class of 2-aminothiazole derivatives has been the subject of numerous investigations for a variety of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties, research into this particular substituted thiazole has not yet progressed to the stage of animal model testing or detailed in vivo mechanistic studies.
Further research is required to determine the in vivo efficacy and potential therapeutic applications of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Design and Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole Analogues and Derivatives
The synthesis of analogues and derivatives of the this compound scaffold typically begins with the Hantzsch thiazole (B1198619) synthesis. This involves the condensation of an α-haloketone (in this case, 2-bromo-1-(4-bromophenyl)propan-1-one) with a thiourea (B124793) derivative. researchgate.netasianpubs.org This foundational method allows for the introduction of diversity at various positions of the thiazole ring. Further modifications are then systematically carried out on the core structure.
Systematic Modifications at the Amino Group (e.g., acylation, alkylation)
The 2-amino group of the thiazole ring is a common site for modification to explore its impact on biological activity. nih.gov
Acylation: Converting the 2-amino group to an amide has been a widely explored strategy. Studies have shown that introducing various acyl groups can significantly modulate the biological activity. For instance, the introduction of non-aromatic acyl side chains with a basic amine was found to yield potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin E, which also demonstrated antitumor activity. nih.govresearchgate.net Similarly, converting the amino group to a benzamide (B126) has been shown to result in a remarkable increase in antiproliferative activity in certain cancer cell lines. nih.gov The length and nature of the acyl chain are critical; for example, a 3-propanamido function was more effective than a 2-acetamido moiety in enhancing antitumor activity. nih.gov
Alkylation and Arylation: The amino group can also be functionalized through the introduction of alkyl or aryl substituents. These modifications can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for target interaction.
Urea (B33335) and Thiourea Formation: The 2-amino group can be reacted with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. This has led to the discovery of potent inhibitors of various kinases. For example, a series of ureas containing a pyrimidinyl group showed potential cytotoxicity against several human cancer cell lines. researchgate.net
| Modification Type | Example Substituent | Observed Biological Effect |
| Acylation | N-Acyl with non-aromatic amino acyl side chain | Potent and selective CDK2/cycE inhibition, antitumor activity. nih.govresearchgate.net |
| Acylation | Benzamido group | Remarkable increase in antiproliferative activity. nih.gov |
| Urea Formation | Pyrimidinyl urea | Potential cytotoxicity against human cancer cell lines. researchgate.net |
Substituent Effects on the Phenyl Ring (e.g., electronic, steric, lipophilic modifications)
The 4-phenyl ring is another key area for structural modification. The nature and position of substituents on this ring can profoundly affect the electronic properties, steric hindrance, and lipophilicity of the entire molecule, thereby influencing its interaction with biological targets. rsc.org
Steric and Lipophilic Effects: The size and hydrophobicity of the substituents on the phenyl ring are also important. In the development of antiflaviviral agents based on a phenylthiazole scaffold, a clear correlation was observed between the size of nonpolar substituents at the para-position and the antiviral activity. nih.govnih.gov Compounds with hydrophobic aliphatic chains or a bulky iodine atom at this position showed the best activity. nih.gov For instance, replacing a chlorine atom with bromine on the phenyl ring resulted in similar antiflaviviral potency to a lead compound, while fluorine or methoxy (B1213986) groups led to weaker activity, suggesting that both size and electronegativity are important factors. nih.gov
| Substituent Type | Position | Example Substituent | Impact on Activity |
| Electron-donating | para | Methoxy (-OCH3) | Can enhance or decrease activity depending on the target. nih.gov |
| Electron-withdrawing | para | Bromo (-Br) | Maintained high antiflaviviral activity. nih.gov |
| Lipophilic/Bulky | para | n-butylphenyl, Iodine | Increased antiproliferative and antiflaviviral activity. nih.govnih.gov |
Alterations and Substitutions at the Thiazole C-5 Position
The C-5 position of the thiazole ring, occupied by a methyl group in the parent compound, offers another avenue for modification.
Alkyl and Aryl Substitutions: Studies on various 2-aminothiazole (B372263) derivatives have shown that the nature of the substituent at C-5 can influence potency and selectivity. For instance, in a series of inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at the 4- and 5-positions of the 2-aminothiazole ring improved inhibitory activity and selectivity. nih.gov However, introducing bulky or hydrophilic substituents at any position of the 2-aminothiazole ring markedly decreased or abolished the inhibitory activity against NOS. nih.gov In another study on antitumor agents, the introduction of a methyl group at the C-5 position was found to decrease potency. nih.gov
Functional Group Introduction: The introduction of functional groups like arylazo moieties at the C-5 position has been explored, leading to compounds with antimicrobial activities. mdpi.com
| C-5 Substituent | Observed Biological Effect |
| Appropriately-sized alkyl groups | Improved iNOS inhibitory activity and selectivity. nih.gov |
| Bulky or hydrophilic groups | Decreased or abolished NOS inhibitory activity. nih.gov |
| Methyl group | Decreased antitumor potency in some series. nih.gov |
Isosteric Replacements within the Core Scaffold
Isosteric replacement is a strategy used in drug design to modify a lead compound by replacing a chemical group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.
Thiazole Ring Analogues: The thiazole ring itself can be replaced by other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) to investigate the importance of the sulfur and nitrogen atoms for biological activity. For example, a study on iNOS inhibitors compared 2-aminothiazoles to 2-imino-1,3-oxazolidines, which possess a similar ring structure. nih.gov
Correlation Between Structural Features and Biological Potency/Selectivity
SAR studies have established clear correlations between specific structural features of this compound derivatives and their biological effects.
Amino Group Modifications: The flexibility of the N-2 position of the aminothiazole is a recurring theme. nih.gov Acylation to form amides often enhances potency, particularly when the acyl group can engage in additional interactions with the target protein. nih.gov The choice of the acyl group is critical for achieving selectivity against different biological targets.
Phenyl Ring Substituents: For many biological targets, lipophilic and electron-withdrawing substituents at the para-position of the 4-phenyl ring are favorable for high potency. nih.govnih.gov This suggests that this part of the molecule may be involved in hydrophobic interactions within the target's binding site. The substitution pattern on the phenyl ring is a key determinant of selectivity.
C-5 Position Substituents: The C-5 position appears to be more sterically constrained. Small alkyl groups are sometimes tolerated or can enhance activity, but larger or more polar groups are often detrimental. nih.govnih.gov This indicates that the C-5 substituent may be located in a sterically confined pocket of the binding site.
Identification of Key Pharmacophoric Features for Target Interaction
Based on extensive SAR studies, a general pharmacophore model for biologically active 2-amino-4-arylthiazole derivatives can be proposed.
Hydrogen Bond Donor/Acceptor: The 2-amino group and the thiazole nitrogen atom are crucial hydrogen bond donors and acceptors, respectively. The amino group often forms a key hydrogen bond with the hinge region of kinases or other enzyme active sites.
Aromatic/Hydrophobic Region: The 4-aryl ring serves as a critical hydrophobic feature that occupies a hydrophobic pocket in the target protein. Substituents on this ring can fine-tune these hydrophobic interactions and also introduce additional electronic or hydrogen bonding interactions.
Central Scaffold: The central thiazole ring acts as a rigid scaffold that correctly orients the key interacting groups (the 2-amino group and the 4-aryl ring) for optimal binding to the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the 2-aminothiazole scaffold, including structures similar to this compound, QSAR studies are instrumental in predicting the activity of novel molecules and guiding the design of more potent therapeutic agents.
Research on various 2-aminothiazole derivatives has led to the development of robust QSAR models for a range of biological targets, including anticancer, antimicrobial, and anti-inflammatory pathways. laccei.orgresearchgate.netnih.govtandfonline.com These models are typically built using a dataset of compounds where the biological activity, such as the half-maximal inhibitory concentration (IC50), has been experimentally determined. The chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical, electronic, topological, and geometric properties.
In studies involving thiazole derivatives, multiple linear regression (MLR) is a common statistical method used to generate the QSAR equation. imist.ma For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors for anti-inflammatory applications utilized an MLR model. laccei.org Similarly, QSAR models have been developed for aryl thiazole derivatives to predict their antimicrobial activity. researchgate.net For anticancer applications, QSAR studies on 2-aminothiazole derivatives targeting enzymes like Aurora kinases have been performed. nih.govresearchgate.net These studies identify key molecular descriptors that significantly influence the compound's inhibitory activity.
The predictive power of these models is rigorously evaluated through internal and external validation techniques. imist.ma Parameters such as the coefficient of determination (R²), the cross-validation coefficient (q² or Q²), and the external validation coefficient (R²ext) are used to assess the model's statistical significance and predictive capability. researchgate.nettandfonline.comimist.ma For example, a 3D-QSAR model for aryl thiazole derivatives showed that electrostatic effects were dominant in determining binding affinities. researchgate.net
The table below summarizes common molecular descriptors and statistical parameters found in QSAR studies of 2-aminothiazole derivatives, which would be relevant for modeling the activity of this compound and its analogues.
| Descriptor Type | Specific Descriptors | Significance in Thiazole Derivatives' Activity | Common QSAR Model Parameters | Typical Values |
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Atomic Charges, Dipole Moment | Influences electrostatic interactions, receptor binding, and reactivity. imist.ma | R² (Coefficient of Determination) | > 0.7 |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA) | Governs solubility, membrane permeability, and pharmacokinetic properties. imist.manih.gov | Q² (Cross-validated R²) | > 0.6 |
| Topological | Molecular Connectivity Indices (e.g., 2χv), Kier's Shape Indices (e.g., κ⍺3) | Describes molecular size, shape, and branching, which are crucial for steric interactions with the target. researchgate.net | R²ext (External Validation R²) | > 0.6 |
| 3D/Steric | Steric and Hydrophobic field values (from CoMFA/CoMSIA) | Defines the three-dimensional arrangement of atoms and its impact on binding affinity. researchgate.net | MSE (Mean Squared Error) | Low values desired |
In Silico Library Design and Virtual Screening Based on SAR Insights
Insights gained from SAR and QSAR studies on the 2-aminothiazole scaffold are pivotal for the rational design of new chemical libraries and for performing virtual screening to identify promising drug candidates. The core structure of this compound offers several key positions for chemical modification to explore the chemical space and optimize biological activity.
In Silico Library Design: An in silico library based on the this compound scaffold would be designed by systematically modifying specific positions on the molecule. SAR studies on related compounds provide the rationale for these modifications. nih.govnih.gov
Position 2 (Amino Group): The exocyclic amino group is a common site for modification. It can be acylated to form amides, or substituted to create urea, thiourea, or sulfonamide derivatives. nih.gov These changes can introduce new hydrogen bond donors and acceptors, potentially enhancing binding affinity with target proteins.
Position 4 (4-bromophenyl Ring): The phenyl ring at position 4 is a critical determinant of activity. The bromine atom can be replaced with other halogens (F, Cl) or with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -NO2, -CF3) groups to modulate electronic properties and steric interactions. researchgate.netresearchgate.net Replacing the phenyl ring with other aromatic or heterocyclic systems (like pyridine (B92270) or thiophene) is another strategy to explore different binding pockets. researchgate.net
Position 5 (Methyl Group): The methyl group at position 5 can be substituted with larger alkyl groups or other functional groups to probe for additional steric or hydrophobic interactions within the target's active site. nih.gov
Virtual Screening: Once a virtual library of derivatives is designed, virtual screening is employed to computationally evaluate their potential to bind to a specific biological target. This process filters large libraries down to a manageable number of promising compounds for synthesis and experimental testing. asianpubs.org
The process typically involves molecular docking, where each compound from the virtual library is computationally placed into the binding site of a target protein (e.g., a kinase, enzyme, or receptor). nih.gov Docking algorithms calculate a score that estimates the binding affinity, based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. asianpubs.orgresearchgate.net For instance, in silico studies of 2-aminothiazole derivatives have utilized molecular docking to predict binding affinity against targets like Aurora kinase, Hec1/Nek2 protein, and various oxidoreductases. tandfonline.comnih.govasianpubs.org
The most promising compounds, identified by their high docking scores and favorable interaction profiles, are then selected for further computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the ligand-protein complex over time. tandfonline.comnih.gov This multi-step in silico process significantly accelerates the drug discovery pipeline by prioritizing compounds with the highest likelihood of success.
The table below outlines a typical workflow for the in silico design and screening of a library based on the this compound scaffold.
| Step | Description | Tools and Techniques | Key Output |
| 1. Scaffold Selection | The core structure of this compound is chosen based on known biological activity. | Chemical drawing software | Core molecular scaffold |
| 2. Library Enumeration | Systematic modification at positions 2, 4, and 5 using a predefined set of chemical building blocks (reagents). | Library enumeration software (e.g., in Schrodinger, MOE) | A virtual library of thousands of derivative compounds. |
| 3. Target Preparation | The 3D structure of the biological target protein is obtained and prepared for docking. researchgate.net | Protein Data Bank (PDB), Discovery Studio, PyRx | A receptor grid defining the binding site. nih.gov |
| 4. Molecular Docking | Each compound in the virtual library is docked into the active site of the target protein. | Docking software (e.g., AutoDock, Glide, PyRx) | Docking scores and predicted binding poses for each compound. |
| 5. Hit Selection | Compounds are ranked based on docking scores and visual inspection of binding interactions. | Visualization software (e.g., PyMOL, Discovery Studio) | A smaller list of "hit" compounds with high predicted affinity. |
| 6. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the selected hits. | Software like SwissADME, ProTox-II ijpsjournal.com | Predicted pharmacokinetic and toxicity profiles. |
| 7. Further Analysis | High-ranking, non-toxic hits may be subjected to more computationally intensive analyses like Molecular Dynamics (MD) simulations. tandfonline.com | MD simulation software (e.g., GROMACS, AMBER) | Assessment of complex stability and binding free energy. |
Computational and Theoretical Investigations of 2 Amino 4 4 Bromophenyl 5 Methylthiazole
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target at the atomic level.
Molecular docking studies on derivatives of 2-aminothiazole (B372263) have revealed their potential to interact with various biological targets, including enzymes implicated in cancer and microbial infections. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been investigated as potential inhibitors of several proteins. nih.gov These studies have demonstrated that the thiazole (B1198619) scaffold can form significant interactions within the active sites of these proteins.
The predicted binding mode of 2-Amino-4-(4-bromophenyl)-5-methylthiazole would likely involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The amino group at the 2-position of the thiazole ring is a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. The 4-bromophenyl group can participate in hydrophobic interactions and potentially form halogen bonds, which are increasingly recognized as important in ligand-protein binding. The 5-methyl group can also contribute to hydrophobic interactions within the binding pocket.
For example, in studies of similar 2-aminothiazole derivatives with Aurora kinase, a key enzyme in tumor growth, interactions with amino acid residues in the active site were observed. nih.govacs.org These interactions are crucial for the inhibitory activity of the compounds.
| Interaction Type | Potential Interacting Group on the Ligand | Potential Interacting Residues on Protein Target |
|---|---|---|
| Hydrogen Bonding | 2-amino group, thiazole nitrogen | Amino acid residues with donor/acceptor groups (e.g., Ser, Thr, Asp, Glu, Asn, Gln) |
| Hydrophobic Interactions | 4-bromophenyl group, 5-methyl group | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile, Phe, Trp) |
| Halogen Bonding | Bromine atom on the phenyl ring | Electron-rich atoms (e.g., oxygen in carbonyl groups of the peptide backbone) |
The binding affinity, often expressed as a docking score or in terms of energy (kcal/mol), is a measure of the strength of the interaction between the ligand and the protein. Molecular docking simulations can provide an estimation of this binding affinity. For a series of novel 2-aminothiazole derivatives targeting oxidoreductase, docking scores ranged from -3.62 to -6.64 kcal/mol, indicating favorable binding. asianpubs.org
"Hotspots" are specific regions within the protein's binding site that contribute significantly to the binding energy. Identifying these hotspots is crucial for designing more potent inhibitors. For this compound, the amino group, the bromophenyl moiety, and the thiazole ring are all predicted to be key components for interacting with binding site hotspots. The precise nature of these hotspots would depend on the specific protein target being investigated.
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2-aminothiazole derivatives | Oxidoreductase (PDB: 3NM8) | -3.62 to -6.64 |
| 2-aminothiazole derivatives | NADPH oxidase (PDB: 2CDU) | -5.20 to -5.79 |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized on the electron-rich 2-amino-thiazole ring system, while the LUMO may be distributed over the entire molecule, including the bromophenyl ring. DFT calculations on similar 2-aminothiazole derivatives have shown that the HOMO and LUMO are indeed localized on different parts of the molecule, indicating the potential for intramolecular charge transfer. mdpi.commalayajournal.org
| Parameter | Significance | Predicted Location on this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Likely localized on the 2-amino-thiazole moiety |
| LUMO Energy | Electron-accepting ability | Likely distributed over the thiazole and bromophenyl rings |
| HOMO-LUMO Energy Gap | Chemical reactivity and stability | A smaller gap indicates higher reactivity |
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map shows regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor).
For this compound, the EPS map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the bromine atom, indicating these are regions susceptible to electrophilic attack. The amino group's hydrogen atoms would exhibit a positive potential, making them likely sites for nucleophilic attack or hydrogen bonding. libretexts.org
Reactivity indices, such as Fukui functions, provide a more quantitative measure of the reactivity of different atoms within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites in a molecule.
For this compound, the Fukui functions would likely confirm that the nitrogen and sulfur atoms of the thiazole ring are the most nucleophilic centers, while certain carbon atoms in the rings might be more electrophilic. This information is invaluable for understanding the reaction mechanisms involving this compound.
Conformational Analysis and Energy Landscapes
Theoretical studies on similar thiazole-containing compounds using methods like Density Functional Theory (DFT) show that such molecules often adopt a semi-extended conformation. The energy landscape is typically characterized by several low-energy minima. In the case of this compound, the global minimum energy conformation would likely involve a non-planar arrangement between the thiazole and bromophenyl rings to minimize steric hindrance between the hydrogen atoms on the adjacent rings and the methyl group at the 5-position of the thiazole. The amino group at the 2-position is expected to be nearly coplanar with the thiazole ring, which allows for stabilizing π-electron delocalization. The polarity of the surrounding environment (solvent) can also influence the relative energies and populations of different conformers.
Molecular Dynamics (MD) Simulations for Investigating Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a powerful tool for observing the behavior of a molecule over time, offering insights into its structural stability and how it interacts with biological macromolecules like proteins. While specific MD studies on this compound are not detailed in the available literature, the methodology has been extensively applied to analogous 2-aminothiazole derivatives investigated as potential enzyme inhibitors, such as Aurora kinases.
In a typical MD simulation, the compound, often docked into the active site of a target protein, is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the movements of every atom over a set period, often extending to 100 nanoseconds or more.
Key parameters analyzed from these simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms from their initial position, indicating the stability of the compound within the binding pocket. A low and stable RMSD value suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This assesses the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.
Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the compound and the protein, which are critical for binding affinity and specificity.
For a molecule like this compound, MD simulations would be invaluable for confirming the stability of its binding pose within a target protein and understanding the dynamic nature of the key interactions that contribute to its biological activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies (in silico)
In silico ADMET prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Computational models are used to predict how a molecule will be processed by the body. Studies on a series of structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives provide valuable predictive data that can be extrapolated to the 5-methyl variant. These studies indicate that such compounds generally possess promising drug-like properties.
For instance, predictions for related compounds show excellent intestinal absorption and good bioavailability. Metabolism is often predicted by examining interactions with cytochrome P450 (CYP) enzymes. Many thiazole derivatives are predicted not to inhibit key enzymes like CYP3A4, which is beneficial for avoiding drug-drug interactions.
Table 1: Predicted ADMET Properties of Structurally Related 4-(4-Bromophenyl)thiazole (B159989) Derivatives
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption | > 90% | High probability of being well-absorbed after oral administration. |
| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Variable | Indicates potential to enter the central nervous system. |
| CYP2D6 Inhibition | Potential Inhibitor | May interact with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibition | Non-inhibitor | Low likelihood of common drug-drug interactions. |
Note: The data in this table is based on studies of 4-(4-bromophenyl)thiazole derivatives and serves as an estimation for this compound.
In Silico Toxicity Profiling (e.g., mutagenicity, carcinogenicity, cardiotoxicity predictions)
Beyond general toxicity, specific toxicological endpoints can be predicted using computational tools. This early-stage "fail-fast" approach helps to deprioritize compounds with a high probability of causing severe adverse effects. These predictions are often part of comprehensive ADMET analyses.
For derivatives of 2-aminothiazole, in silico models can predict various toxicity risks:
Mutagenicity: Often predicted using models that simulate the Ames test. A negative result suggests the compound is unlikely to be mutagenic.
Carcinogenicity: Based on structural alerts and statistical models trained on data from rodent carcinogenicity studies.
Cardiotoxicity: A key concern is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal cardiac arrhythmias. Computational models can predict a compound's potential to block this channel.
Table 2: Predicted Toxicity Profile for Structurally Related 4-(4-Bromophenyl)thiazole Derivatives
| Toxicity Endpoint | Predicted Result | Implication |
|---|---|---|
| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| Carcinogenicity | Generally low risk | Unlikely to be carcinogenic based on common structural alerts. |
| hERG Inhibition | Non-inhibitor / Weak inhibitor | Low risk of causing drug-induced cardiotoxicity. |
Note: The data in this table is based on general findings for 2-aminothiazole derivatives and serves as an estimation for this compound.
Future Perspectives and Therapeutic Development Pathways
Preclinical Development Strategies for Lead Compounds
Once a lead compound like a derivative of 2-Amino-4-(4-bromophenyl)-5-methylthiazole is identified, it must undergo rigorous preclinical evaluation. A crucial first step is establishing a comprehensive structure-activity relationship (SAR). nih.gov This involves synthesizing a library of analogs by modifying the core structure to optimize potency and selectivity. For instance, different substituents could be introduced on the amino group at the C2 position or the phenyl ring at the C4 position to explore their impact on biological activity. nih.gov
Another key strategy is the development of prodrugs to overcome limitations such as poor water solubility, which can hinder in vivo applications. nih.gov For example, amino acid conjugation to the primary amine of similar 2-(4-aminophenyl)benzothiazoles has been successfully used to create water-soluble, chemically stable prodrugs that revert to the active parent amine in vivo. nih.gov This approach could be adapted for 2-aminothiazole (B372263) leads to improve their pharmacokinetic profiles.
Preclinical evaluation also involves extensive in vitro and in vivo testing. In vitro assays against various cancer cell lines have demonstrated that 2-aminothiazole analogs can exhibit potent antiproliferative activity, with some compounds showing IC50 values in the nanomolar to low micromolar range. nih.gov Promising compounds would then advance to in vivo studies using animal models, such as xenograft models for cancer, to assess efficacy and gather preliminary safety data. nih.gov
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound Derivative | Target Cell Line | Activity (IC50) | Reference Finding |
|---|---|---|---|
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various Cancer Cell Lines | Showed maximum cytotoxicity among synthesized compounds | Demonstrated potent activity in a study on pyran derivatives. mdpi.com |
| Analog with lipophilic substituents at 4- or 5-position | H1299 (Human Lung Cancer) | 4.89 µM | Exhibited potent antitumor activities. nih.gov |
| Analog with lipophilic substituents at 4- or 5-position | SHG-44 (Human Glioma) | 4.03 µM | Exhibited potent antitumor activities. nih.gov |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | MCF7 (Breast Cancer) | Comparable to standard drug 5-fluorouracil | Found to be highly active in a screening of 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov |
Integration into Drug Discovery and Development Pipelines
The 2-aminothiazole scaffold is a well-established building block in drug discovery pipelines. nih.gov Its versatility allows it to be incorporated into various molecular designs, acting either as a pharmacophore or as a spacer group. nih.gov For a compound like this compound, integration into a development pipeline would begin with high-throughput screening (HTS) of a library of its derivatives against specific biological targets.
Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, play a crucial role in modern drug discovery. nih.govnih.gov These in silico tools help to predict the biological activity and drug-like properties of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This rational design approach accelerates the discovery process and reduces costs. researchgate.net
Once a candidate demonstrates a desirable profile, it progresses through lead optimization, where its chemical structure is fine-tuned to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. nih.gov Successful candidates from this phase move into formal preclinical development, as described above, before potentially entering clinical trials. nih.gov
Exploration of Novel Therapeutic Targets and Indications
The 2-aminothiazole core has been shown to interact with a wide range of biological targets, suggesting that derivatives of this compound could be explored for multiple therapeutic indications.
Anticancer: Thiazole (B1198619) derivatives are known to target various mechanisms involved in cancer progression. They have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis, and tubulin polymerization. nih.govnih.gov Some derivatives also show activity as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer. The anticancer potential of this class of compounds has been evaluated against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia. nih.gov
Antimicrobial: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. nih.gov Thiazole-based compounds have demonstrated significant antibacterial and antifungal activity. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase. nih.gov
Neurodegenerative Diseases: Some 2-aminothiazole analogs have shown potent anti-prion activity in cell-based assays. nih.gov These compounds were optimized for oral absorption and the ability to cross the blood-brain barrier, making them promising leads for treating neurodegenerative conditions like Creutzfeldt-Jakob disease. nih.gov
Anti-inflammatory: The role of enzymes like 5-LOX in inflammation makes 2-aminothiazole derivatives potential candidates for anti-inflammatory drugs.
Potential for Combination Therapies
Given that 2-aminothiazole derivatives can act on fundamental cellular processes like cell division and signaling pathways, they are prime candidates for use in combination therapies, particularly in oncology. Combining a thiazole-based agent that targets tubulin polymerization with a drug that induces DNA damage, for example, could lead to a synergistic anticancer effect. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity. The specific mechanisms of action of optimized leads derived from this compound would dictate the most rational combination strategies to pursue.
Application in Chemical Biology Tools and Probes
The structural and photophysical properties of certain heterocyclic compounds make them suitable for use as chemical biology tools. Thiazole-containing systems can be modified to create fluorescent probes for imaging biological processes. ed.ac.uk For instance, the thiazole nucleus can be incorporated into larger molecular structures designed to bind to specific biomolecules, such as DNA or proteins. chemicalbook.com Metal complexes of aminothiazole derivatives have been used in DNA-interaction studies. chemicalbook.com Therefore, derivatives of this compound could be synthesized with fluorescent tags or reactive groups to serve as probes for identifying new biological targets or elucidating mechanisms of action.
Challenges and Opportunities in Thiazole-Based Drug Design and Discovery
The development of thiazole-based drugs presents both challenges and significant opportunities.
Challenges:
Selectivity: As thiazole derivatives can interact with a broad range of targets, achieving high selectivity for a single desired target can be challenging and is crucial for minimizing off-target effects. researchgate.net
Drug Resistance: As with any therapeutic agent, the potential for cancer cells or microbes to develop resistance is a significant hurdle that must be addressed, often through the development of next-generation compounds or combination therapies. researchgate.net
Pharmacokinetics: Achieving optimal drug-like properties, including good solubility, metabolic stability, and oral bioavailability, often requires extensive medicinal chemistry efforts. nih.gov
Opportunities:
Scaffold Versatility: The thiazole ring is a highly versatile and synthetically accessible core, allowing for the creation of large and diverse chemical libraries for screening. nih.govwisdomlib.org
Broad Bioactivity: The wide spectrum of biological activities associated with the 2-aminothiazole scaffold means it can be applied to numerous diseases, from cancer and infections to neurodegenerative and inflammatory disorders. mdpi.comnih.gov
Rational Design: Advances in computational chemistry and a growing understanding of the structure-activity relationships of thiazole derivatives enable a more rational, structure-based approach to drug design, improving the efficiency of the discovery process. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-4-(4-bromophenyl)-5-methylthiazole, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Route 1 : Bromination of 2-amino-4-methylthiazole using bromine in chloroform, followed by 48-hour stirring to precipitate the product (yield: ~65%) .
- Route 2 : Condensation of substituted benzaldehyde derivatives with aminotriazole intermediates in absolute ethanol under reflux, with glacial acetic acid as a catalyst .
- Optimization Strategies :
- Vary solvent systems (e.g., DMSO for reflux vs. ethanol for milder conditions) .
- Adjust stoichiometry of brominating agents to minimize side reactions .
- Purify via recrystallization using water-ethanol mixtures to improve purity .
- Table 1 : Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Bromination (Route 1) | Chloroform | None | 65 | 95% |
| Condensation (Route 2) | Ethanol | Glacial Acetic Acid | 72 | 98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm) .
- ¹³C NMR : Thiazole carbons (δ 150–160 ppm), bromophenyl carbons (δ 120–135 ppm) .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions using SHELX refinement (e.g., C–Br bond length: ~1.89 Å) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thiazole derivatives?
- Analysis Framework :
- Assay Variability : Compare antimicrobial testing protocols (e.g., disc diffusion vs. microdilution) and incubation conditions (e.g., 24h vs. 48h) .
- Structural Confounds : Verify purity via HPLC (>98%) and rule out impurities using mass spectrometry .
- Example : A study reported conflicting MIC values for similar thiazoles; re-evaluation under standardized CLSI guidelines resolved variability .
Q. What strategies are recommended for troubleshooting low yields or impurities in synthesis?
- Troubleshooting Steps :
- Low Yield :
- Increase reaction time (e.g., from 18h to 24h for DMSO-based reflux) .
- Replace bromine with N-bromosuccinimide (NBS) for milder bromination .
- Impurities :
- Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates .
- Confirm byproduct formation via LC-MS and adjust stoichiometry .
Q. How does the molecular structure determined by X-ray crystallography aid in understanding the compound's reactivity?
- Structural Insights :
- Planarity of Thiazole Ring : Enhances π-π stacking with biological targets (e.g., enzymes) .
- Bromophenyl Orientation : Ortho/para substituent positions influence steric hindrance in nucleophilic reactions .
- Hydrogen Bonding : Amino group (N–H) participates in H-bonding with active-site residues, critical for ligand-receptor interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for this compound?
- Resolution Workflow :
Cross-validate NMR/IR data with computational simulations (e.g., DFT for ¹³C chemical shifts) .
Compare crystallographic data (e.g., C–Br bond length) with literature values to detect structural anomalies .
Replicate synthesis and characterization under controlled conditions to isolate experimental variables .
Structure-Activity Relationship (SAR) Studies
Q. What modifications to the thiazole core enhance biological activity?
- SAR Trends :
- Electron-Withdrawing Groups : Bromine at the 4-phenyl position increases antimicrobial potency by enhancing electrophilicity .
- Methyl Substitution : The 5-methyl group improves metabolic stability by reducing CYP450-mediated oxidation .
- Table 2 : Bioactivity of Thiazole Derivatives
| Compound | Antimicrobial Activity (MIC, µg/mL) | Antifungal Activity (Zone Inhibition, mm) |
|---|---|---|
| 2-Amino-4-(4-Br-Ph)-5-Me-thiazole | 12.5 | 18 |
| 2-Amino-4-(4-NO₂-Ph)-thiazole | 25 | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
